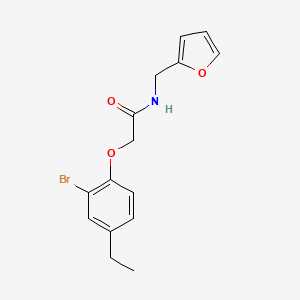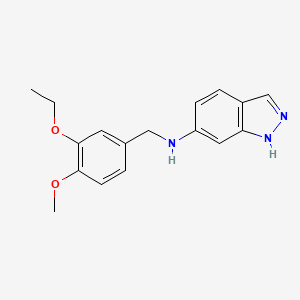![molecular formula C14H16N2OS2 B5759914 5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)
5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide, commonly known as 'Isothiocyanate', is a chemical compound with a molecular formula of C14H14N2S2. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. Isothiocyanate has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of isothiocyanate involves the inhibition of various enzymes such as cytochrome P450 and glutathione S-transferase. It also induces apoptosis in cancer cells by activating caspases. Isothiocyanate has also been found to modulate various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Isothiocyanate has been found to exhibit various biochemical and physiological effects such as the induction of phase II detoxification enzymes, which are involved in the detoxification of carcinogens and other toxins. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Isothiocyanate has also been found to exhibit cardioprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isothiocyanate in lab experiments include its low toxicity, high solubility in organic solvents, and its potential applications in various scientific fields. However, its limitations include its low stability under certain conditions and its potential to react with other compounds in the lab.
Direcciones Futuras
There are several future directions for the research on isothiocyanate. One potential direction is the development of new synthesis methods that can improve the yield and stability of the compound. Another direction is the investigation of its potential applications in the field of agriculture, such as its use as a natural pesticide. Additionally, further research is needed to fully understand the mechanisms of action of isothiocyanate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Isothiocyanate can be synthesized using various methods such as the reaction of thiosemicarbazide with 3-methyl-2-thiophenecarboxaldehyde, followed by the addition of isopropyl iodide. Another method involves the reaction of thiosemicarbazide with 3-methyl-2-thiophenecarboxaldehyde in the presence of acetic acid, followed by the addition of isopropyl chloride. The yield of isothiocyanate obtained from these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
Isothiocyanate has been widely studied for its potential applications in various scientific fields such as medicine, agriculture, and industry. In medicine, it has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. Isothiocyanate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-9(2)12-6-11(8-19-12)14(17)16-15-7-13-10(3)4-5-18-13/h4-9H,1-3H3,(H,16,17)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPXTVIELZEWPX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CSC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CSC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-(propan-2-yl)thiophene-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)

![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)


![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)

